molecular formula C10H6BrClN2 B11850545 5'-Bromo-4-chloro-2,2'-bipyridine

5'-Bromo-4-chloro-2,2'-bipyridine

Cat. No.: B11850545
M. Wt: 269.52 g/mol
InChI Key: CUKVMNYRLBTPAG-UHFFFAOYSA-N
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Description

5’-Bromo-4-chloro-2,2’-bipyridine is a bipyridine derivative with the molecular formula C10H6BrClN2. This compound is part of the bipyridine family, which is known for its strong coordination properties with metal centers. Bipyridine derivatives are extensively used in various applications, including as ligands in transition-metal catalysis, photosensitizers, and components in supramolecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-4-chloro-2,2’-bipyridine typically involves the bromination and chlorination of 2,2’-bipyridine. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve the desired substitution on the bipyridine ring .

Industrial Production Methods

Industrial production of 5’-Bromo-4-chloro-2,2’-bipyridine can be scaled up using metal-catalyzed coupling reactions. These methods are reliable and can be conducted on a multigram scale from inexpensive starting materials. The process involves several steps, including the preparation of key intermediates and their subsequent reaction with bromine and chlorine .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-4-chloro-2,2’-bipyridine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted bipyridines, which are valuable intermediates for further functionalization .

Mechanism of Action

The mechanism by which 5’-Bromo-4-chloro-2,2’-bipyridine exerts its effects is primarily through its coordination with metal centers. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic processes. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that facilitate specific chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Bromo-4-chloro-2,2’-bipyridine is unique due to the presence of both bromine and chlorine substituents on the bipyridine ring. This dual substitution can provide distinct reactivity and coordination properties compared to other bipyridine derivatives .

Properties

Molecular Formula

C10H6BrClN2

Molecular Weight

269.52 g/mol

IUPAC Name

2-(5-bromopyridin-2-yl)-4-chloropyridine

InChI

InChI=1S/C10H6BrClN2/c11-7-1-2-9(14-6-7)10-5-8(12)3-4-13-10/h1-6H

InChI Key

CUKVMNYRLBTPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=NC=CC(=C2)Cl

Origin of Product

United States

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